2-Chloro-3-hydroxybenzonitrile

Overview

Description

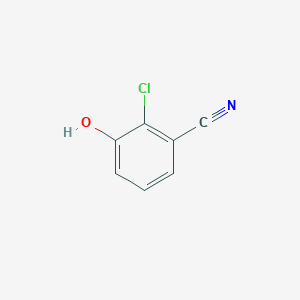

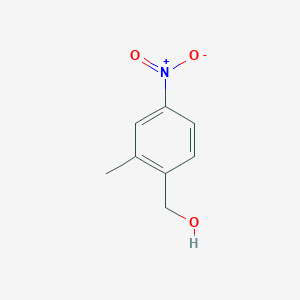

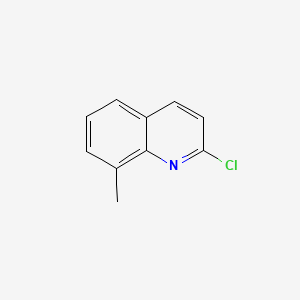

2-Chloro-3-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO and a molecular weight of 153.57 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom and a hydroxyl group attached to adjacent carbon atoms, and a nitrile group attached to the third carbon atom .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 153.57 .Scientific Research Applications

Photochemistry and Spectroscopy

- Photochemical Behavior : The photochemical behavior of chlorinated hydroxybenzonitriles, similar to 2-Chloro-3-hydroxybenzonitrile, has been studied. For instance, 5-chloro-2-hydroxybenzonitrile showed significant reactivity under photochemical conditions, leading to various photoproducts and providing insights into triplet carbene formation and quinone formation (Bonnichon et al., 1999).

Synthesis and Herbicidal Properties

- Derivative Synthesis : Synthesis of various derivatives of hydroxybenzonitriles, including chlorinated versions, has been reported, highlighting their potential use as herbicides (Schmidt, 1987).

Herbicide Resistance in Plants

- Genetic Engineering for Herbicide Resistance : Research has demonstrated the use of a bacterial gene to confer resistance to herbicides like bromoxynil in transgenic tobacco plants. This approach can potentially be applied to other similar herbicides, including chlorinated hydroxybenzonitriles (Stalker et al., 1988).

Crystallography and Material Science

- Structural Studies : Studies on isostructures and polymorphs of dihalo hydroxybenzonitriles provide valuable insights into the molecular arrangement and potential material science applications of such compounds (Britton, 2006).

Electrochemical Studies

- Electrochemical Analysis of Pesticides : Research on the electrochemical behavior of chlorinated hydroxybenzonitrile pesticides offers valuable information on their environmental impact and degradation mechanisms (Sokolová et al., 2008).

Metabolic Pathways in Animals

- Metabolism in Animals : Studies on the metabolism of dichlorobenzonitrile in animals, which is structurally related to this compound, shed light on its biotransformation and potential effects on animal health (Wit & van Genderen, 1966).

Quantum Chemical Studies

- Quantum Chemical Investigations : Quantum chemical studies on aminobenzonitrile inhibitors, related to chlorinated hydroxybenzonitriles, can provide insights into their interaction with metal surfaces, relevant in corrosion inhibition (Saha & Banerjee, 2015).

Organic Chemistry and Synthesis

- Organic Synthesis Applications : Research on the synthesis of hydroxyethylbenzonitrile derivatives, which are structurally related to this compound, highlights the versatility of these compounds in organic synthesis (Khoumeri et al., 2018).

Safety and Hazards

Future Directions

A green synthesis method using ionic liquid as a recycling agent has been proposed for the synthesis of benzonitrile, a related compound . This method simplifies the separation process and eliminates the need for metal salt catalysts . The ionic liquid can be easily recovered by phase separation and recycled directly after the reaction . This novel route could potentially be applicable to the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles .

Mechanism of Action

Target of Action

Compounds similar to 2-chloro-3-hydroxybenzonitrile, such as benzylic halides, typically interact with enzymes and receptors in the body .

Mode of Action

The mode of action of this compound involves interactions with its targets, which could potentially lead to changes in cellular processes . For instance, benzylic halides, a class of compounds similar to this compound, typically undergo nucleophilic substitution reactions . These reactions involve the replacement of a leaving group (in this case, the chlorine atom) by a nucleophile .

Biochemical Pathways

It can be inferred that the compound might influence pathways involving the targets it interacts with .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and can exert its effects .

Result of Action

Based on its potential mode of action, it can be inferred that the compound might induce changes at the molecular level, potentially influencing cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

2-chloro-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERLNEQRYBEGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40613850 | |

| Record name | 2-Chloro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51786-11-9 | |

| Record name | 2-Chloro-3-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51786-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene](/img/structure/B1592075.png)

![N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine](/img/structure/B1592076.png)

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)

![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)

![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)